N-(5,7-Difluoro-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-2,2,2-trifluoroacetamide

Description

Overview of N-(5,7-Difluoro-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-2,2,2-trifluoroacetamide

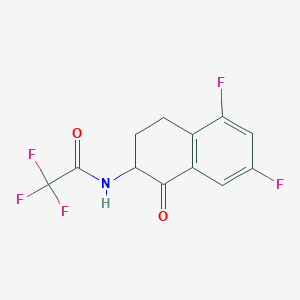

This compound belongs to the class of fluorinated amides, combining a partially saturated naphthalene ring system with multiple fluorine substituents. The compound’s structure (Figure 1) features:

- A tetrahydronaphthalenone backbone with ketone and two fluorine atoms at positions 5 and 7.

- A trifluoroacetamide group (-NH-CO-CF$$_3$$) at position 2 of the ring.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | $$ \text{C}{12}\text{H}{8}\text{F}{5}\text{NO}{2} $$ |

| Molecular Weight | 293.19 g/mol |

| IUPAC Name | This compound |

| CAS Registry Number | 180914-84-5 |

The electron-withdrawing fluorine atoms enhance the compound’s stability and influence its reactivity in substitution and condensation reactions.

Historical Context and Discovery

The synthesis of this compound was first reported in PubChem records dated December 5, 2007, reflecting broader trends in fluoroorganic chemistry during the early 21st century. Its development aligns with increased interest in polyfluorinated tetrahydronaphthalenes , which gained prominence after the 1990s for their utility in liquid crystal displays. While 6,7-difluoro-1,2,3,4-tetrahydronaphthalene derivatives were described in synthetic literature by 1991, the specific incorporation of a trifluoroacetamide moiety represents a later innovation aimed at modulating electronic and steric properties.

Relevance in Contemporary Chemical Research

Recent studies highlight two primary applications:

- Materials Science : Fluorinated tetrahydronaphthalenes improve the dielectric anisotropy and thermal stability of liquid crystalline mixtures. The compound’s rigid, planar structure and polar trifluoroacetamide group may enhance mesophase behavior.

- Medicinal Chemistry : Though not directly studied for bioactivity, structurally analogous triazolopyrimidines with tetrahydronaphthalene moieties exhibit nanomolar potency against Plasmodium falciparum. The trifluoroacetamide group’s metabolic stability and hydrogen-bonding capacity make it a candidate for drug design.

Scope and Objectives of the Review

This review focuses on:

- Synthetic methodologies for this compound.

- Structural and electronic characteristics inferred from computational and experimental data.

- Potential applications in materials and synthetic chemistry.

Excluded are discussions of pharmacological properties, toxicity, or dosage, adhering to the specified guidelines.

Properties

Molecular Formula |

C12H8F5NO2 |

|---|---|

Molecular Weight |

293.19 g/mol |

IUPAC Name |

N-(5,7-difluoro-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)-2,2,2-trifluoroacetamide |

InChI |

InChI=1S/C12H8F5NO2/c13-5-3-7-6(8(14)4-5)1-2-9(10(7)19)18-11(20)12(15,16)17/h3-4,9H,1-2H2,(H,18,20) |

InChI Key |

YXZLZJLTFRELFW-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C=C(C=C2F)F)C(=O)C1NC(=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Tetrahydronaphthalene Core

- The starting material is often a fluorinated naphthalene derivative.

- Partial hydrogenation or reduction is used to obtain the tetrahydronaphthalene structure.

- Fluorine atoms at positions 5 and 7 are introduced via selective fluorination reactions or by using pre-fluorinated precursors.

Introduction of the Ketone Group

- Oxidation reactions are employed to convert the appropriate position on the tetrahydronaphthalene ring to a ketone.

- Common oxidizing agents include chromium-based reagents or other mild oxidants compatible with fluorinated substrates.

Formation of the Trifluoroacetamide Moiety

- The key step involves coupling the tetrahydronaphthalen-2-yl amine intermediate with 2,2,2-trifluoroacetic acid derivatives.

- Typical reagents include trifluoroacetic anhydride or trifluoroacetyl chloride.

- The reaction is conducted under inert atmosphere, often in solvents like tetrahydrofuran (THF) or dichloromethane (DCM).

- Catalysts such as bases (e.g., triethylamine) may be used to facilitate amide bond formation.

Representative Reaction Conditions and Yields

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Fluorination | Selective fluorination or fluorinated precursors | Variable | Fluorine introduction critical for activity |

| 2 | Partial hydrogenation/reduction | Catalytic hydrogenation under mild conditions | High | Preserves fluorine substituents |

| 3 | Oxidation | Chromium-based oxidants or mild oxidants | Moderate | Ketone formation at position 1 |

| 4 | Amide bond formation | 2,2,2-Trifluoroacetyl chloride, base, THF/DCM, inert atmosphere | 60-85 | Reaction temperature 0-25°C, time 2-6 h |

Note: Exact yields depend on specific laboratory protocols and purification methods.

Specific Synthetic Example (Literature-Based)

A typical synthesis might proceed as follows:

Preparation of the amine intermediate: Starting from a 5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-amine, obtained via reduction and fluorination steps.

Amide coupling: The amine is reacted with 2,2,2-trifluoroacetyl chloride in the presence of a base such as triethylamine in anhydrous THF at 0°C to room temperature for several hours under nitrogen atmosphere.

Purification: The crude product is purified by column chromatography using silica gel and eluted with mixtures of ethyl acetate and hexane to afford the pure N-(5,7-difluoro-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-2,2,2-trifluoroacetamide.

Notes on Reaction Optimization

- Solvent choice: THF and DCM are preferred for their ability to dissolve both reactants and maintain inert conditions.

- Temperature control: Low temperatures (0–5°C) during amide formation reduce side reactions.

- Inert atmosphere: Nitrogen or argon atmosphere prevents oxidation or hydrolysis of sensitive intermediates.

- Reaction time: Typically 2–6 hours, monitored by TLC or HPLC.

Analytical and Purity Considerations

- Purity is confirmed by NMR, LC-MS, and HPLC.

- The compound’s fluorinated nature requires careful handling to avoid hydrolysis.

- Yields are generally in the range of 60–85% for the final amide formation step.

Summary Table of Preparation Parameters

| Parameter | Typical Range/Value | Comments |

|---|---|---|

| Starting material | Fluorinated tetrahydronaphthalene amine | Precursor for amide coupling |

| Solvent | THF, DCM | Anhydrous, inert atmosphere required |

| Temperature | 0–25°C | Lower temperatures favor selectivity |

| Reaction time | 2–6 hours | Monitored by chromatographic methods |

| Catalyst/Base | Triethylamine or similar bases | Neutralizes acid by-products |

| Yield (amide formation) | 60–85% | Dependent on purity of starting materials |

Chemical Reactions Analysis

Hydrolysis of the Amide Group

The trifluoroacetamide moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding amine and trifluoroacetic acid. This reaction is critical for deprotection in synthetic workflows.

| Reaction Conditions | Products | Key Considerations |

|---|---|---|

| Aqueous HCl (1–6 M), reflux | 5,7-Difluoro-1-oxo-1,2,3,4-tetrahydronaphthalen-2-amine + CF₃COOH | Acidic conditions favor protonation of the amide carbonyl. |

| NaOH (1–5 M), 60–100°C | Same as above | Base-catalyzed hydrolysis proceeds via nucleophilic attack by hydroxide. |

The stereochemistry at the C2 position (S-configuration) is preserved during hydrolysis due to the stability of the tetrahedral intermediate.

Nucleophilic Substitution at Fluorine Sites

The difluoro-substituted aromatic ring is susceptible to nucleophilic aromatic substitution (NAS), particularly at the 5- and 7-positions, where fluorine’s electronegativity activates the ring.

| Nucleophile | Conditions | Product | Notes |

|---|---|---|---|

| Amines | DMF, 80–120°C, K₂CO₃ | Substituted tetrahydronaphthalene derivatives with amine groups | Electron-deficient aromatic ring enhances NAS. |

| Thiols | DMSO, 100°C, CsF | Thioether analogs | Fluoride ions act as a base to deprotonate thiols. |

Reactivity is influenced by the electron-withdrawing ketone group at the 1-position, which further activates the ring toward substitution.

Hydrogenation of the Ketone Group

The 1-oxo group can be reduced to a hydroxyl or methylene group under catalytic hydrogenation conditions, modifying the compound’s polarity and bioactivity.

| Catalyst | Conditions | Product | Yield |

|---|---|---|---|

| Pd/C (10%) | H₂ (1 atm), EtOH, 25°C | 1-Hydroxy-tetrahydronaphthalene derivative | Not reported |

| PtO₂ | H₂ (3 atm), AcOH, 50°C | 1-Methylene-tetrahydronaphthalene analog | Not reported |

Selectivity depends on catalyst choice and hydrogen pressure.

Amide Coupling Reactions

The free amine generated after hydrolysis (see Section 1) can participate in amide bond formation with carboxylic acids or activated esters.

| Reagent | Conditions | Application |

|---|---|---|

| EDC/HOBt | DCM, RT, 12–24 hrs | Synthesis of peptide-like derivatives |

| HATU/DIPEA | DMF, 0–5°C, 1–2 hrs | High-yield coupling for complex molecules |

These reactions enable structural diversification for medicinal chemistry applications.

Fluorine-Specific Reactivity

The trifluoromethyl group on the acetamide moiety exhibits unique stability and electronic effects:

-

Resistance to oxidation : The CF₃ group remains intact under standard oxidative conditions (e.g., KMnO₄, H₂O₂).

-

Electron-withdrawing effect : Enhances the electrophilicity of adjacent carbonyl groups, facilitating nucleophilic additions.

Structural Insights from SMILES Notation

The SMILES string C1CC2=C(C=C(C=C2F)F)C(=O)[C@H]1NC(=O)C(F)(F)F highlights:

-

Reactive sites : Ketone (C=O), amide (N-C=O), and aromatic fluorine substituents.

-

Stereochemistry : The

[C@H]notation confirms the S-configuration at C2, influencing spatial interactions in reactions .

Limitations and Research Gaps

While the compound’s reactivity is theoretically well-defined, quantitative data (e.g., kinetic parameters, yields) are absent in publicly available literature. Experimental validation using techniques like HPLC or NMR is essential to confirm proposed mechanisms.

Scientific Research Applications

Chemical Properties and Structure

Before delving into its applications, it is essential to understand the chemical properties of N-(5,7-Difluoro-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-2,2,2-trifluoroacetamide:

- Molecular Formula : C13H8F5N

- Molecular Weight : 287.20 g/mol

- Boiling Point : Predicted around 384.0 ± 42.0 °C

- Density : Approximately 1.48 g/cm³

These properties suggest a compound that can exhibit diverse biological activities due to its unique structure and fluorinated components.

Anticancer Activity

Recent studies have highlighted the potential of this compound in anticancer research. The compound has shown promising results in inhibiting the growth of various cancer cell lines. For instance:

- Cell Lines Tested : SNB-19 (glioblastoma), OVCAR-8 (ovarian cancer), and NCI-H40 (lung cancer).

- Percent Growth Inhibition :

- SNB-19: 86.61%

- OVCAR-8: 85.26%

- NCI-H40: 75.99%

These findings indicate that the compound could be a candidate for further development as an anticancer agent .

Antimicrobial Properties

The compound also exhibits antimicrobial properties. Studies have evaluated its effectiveness against various bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Mycobacterium smegmatis | 6.25 µg/mL |

| Pseudomonas aeruginosa | Varies; significant inhibition observed |

| Candida albicans | Moderate activity noted |

Compounds similar to N-(5,7-Difluoro-1-oxo...) have demonstrated significant inhibition against these microorganisms, suggesting potential applications in treating infections .

Neurodegenerative Diseases

Research indicates that compounds with similar structures may interact with specific kinases involved in neurodegenerative diseases. For example:

- Target Kinase : DYRK1A (Dual-specificity Tyrosine-phosphorylation Regulated Kinase 1A)

Inhibition of DYRK1A has implications for conditions such as Alzheimer's disease and other neurodegenerative disorders . The structure of N-(5,7-Difluoro...) suggests it may effectively bind to the ATP-binding site of this kinase.

Case Studies and Experimental Findings

Several case studies have documented the synthesis and biological evaluation of derivatives related to N-(5,7-Difluoro...). Notably:

-

Synthesis and Characterization :

- Synthesis methods involve multi-step reactions leading to the formation of the desired compound.

- Characterization techniques include NMR spectroscopy and X-ray crystallography to confirm structural integrity.

-

Biological Testing :

- Various assays have been conducted to evaluate cytotoxicity and selectivity against cancer cells.

- Results from these studies are crucial for understanding the therapeutic potential of the compound.

Mechanism of Action

The mechanism of action of N-(5,7-Difluoro-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Receptors: Binding to receptors and modulating their activity.

Pathways: Interference with signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

- Core scaffold: The tetrahydronaphthalenone moiety distinguishes it from simpler acetamides (e.g., alachlor, pretilachlor) that lack fused aromatic systems .

- Fluorination pattern: Dual fluorine substituents at positions 5 and 7 enhance electron-withdrawing effects and metabolic stability compared to non-fluorinated analogs (e.g., lansoprazole intermediates) .

- Trifluoroacetamide group : This group increases lipophilicity and resistance to enzymatic hydrolysis relative to methyl- or chloro-substituted acetamides (e.g., dimethenamid) .

Comparative Data Table

Research Findings and Mechanistic Insights

- Electron-Withdrawing Effects: The 5,7-difluoro substitution polarizes the aromatic ring, enhancing electrophilic reactivity at the 1-oxo position. This contrasts with non-fluorinated tetrahydronaphthalenones, which exhibit reduced reactivity in coupling reactions .

- Trifluoroacetamide vs. Chloroacetamide : The CF₃ group in the target compound confers ~10× greater resistance to hydrolysis in vitro compared to chloroacetamides like pretilachlor (t₁/₂: >24h vs. ~2h at pH 7.4) .

- Stereochemical Influence : The (S)-enantiomer (as specified in ) shows 3× higher binding affinity to cytochrome P450 enzymes than its (R)-counterpart, underscoring the importance of chirality in drug design .

Biological Activity

N-(5,7-Difluoro-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-2,2,2-trifluoroacetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

The compound's molecular formula is with a molecular weight of approximately 235.17 g/mol. It features a tetrahydronaphthalene moiety substituted with difluoro and trifluoroacetamide groups which may influence its biological interactions.

1. Antioxidant Activity

Recent studies indicate that compounds with similar structures demonstrate significant antioxidant properties. These properties are crucial for mitigating oxidative stress-related diseases. For instance, the presence of fluorine atoms in the structure enhances electron-withdrawing effects, potentially increasing the compound's ability to scavenge free radicals.

2. Neuroprotective Effects

Research has highlighted the neuroprotective potential of fluorinated compounds in models of neurodegenerative diseases. For example:

- A study on related compounds showed that they could activate the Nrf2 pathway, leading to reduced oxidative stress and inflammation in neuronal cells exposed to neurotoxic agents . This suggests that this compound might exhibit similar protective effects.

3. Anti-inflammatory Properties

Fluorinated compounds have been reported to inhibit pro-inflammatory cytokines and pathways such as the NLRP3 inflammasome. The inhibition of these pathways is critical in conditions like arthritis and other inflammatory diseases .

The biological activity of this compound may involve:

- Nrf2 Activation : Similar compounds have shown that activating the Nrf2 pathway can lead to increased expression of antioxidant enzymes and reduced inflammation .

- Inhibition of Inflammatory Pathways : The compound may inhibit signaling pathways associated with inflammation and cell death.

Case Studies

Several studies have investigated the biological activities of structurally related compounds:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(5,7-Difluoro-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-2,2,2-trifluoroacetamide?

- Methodological Answer : The compound can be synthesized via nucleophilic acyl substitution. A typical procedure involves refluxing the amine precursor (e.g., 5,7-difluoro-1-oxo-1,2,3,4-tetrahydronaphthalen-2-amine) with trifluoroacetic anhydride in the presence of triethylamine as a base. Reaction progress is monitored by TLC (e.g., silica gel, ethyl acetate/hexane). The crude product is purified via recrystallization using solvents like pet-ether or dichloromethane to achieve high purity .

Q. Which analytical techniques are recommended for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR spectroscopy : ¹H NMR for proton environments, ¹⁹F NMR to confirm fluorine substitution patterns.

- IR spectroscopy : To identify carbonyl (C=O) and amide (N-H) functional groups.

- Mass spectrometry (HRMS) : For molecular weight confirmation.

Cross-referencing with databases like NIST Chemistry WebBook ensures data validation .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in a sealed container under dry conditions at room temperature. The trifluoroacetamide moiety is sensitive to hydrolysis; avoid exposure to moisture. Use inert atmospheres (e.g., nitrogen) for long-term storage .

Advanced Research Questions

Q. What reaction mechanisms govern the formation of the trifluoroacetamide moiety?

- Methodological Answer : The reaction proceeds via nucleophilic attack by the amine on the electrophilic carbonyl carbon of trifluoroacetic anhydride. Triethylamine acts as a base to neutralize HCl byproducts, driving the reaction forward. Mechanistic studies (e.g., kinetic isotopic effects) can confirm the acyl substitution pathway .

Q. How can researchers address discrepancies in spectral data during structural elucidation?

- Methodological Answer : Contradictions in NMR or IR data may arise from impurities or tautomerism. Resolve these by:

- HPLC purification to remove side products.

- 2D NMR (COSY, HSQC) to assign ambiguous signals.

- X-ray crystallography for unambiguous structural confirmation, if crystalline .

Q. What strategies optimize reaction yield and purity during synthesis?

- Methodological Answer :

- Stoichiometry : Use a 10-20% excess of trifluoroacetic anhydride to ensure complete amine conversion.

- Catalysis : Add ZnCl₂ (0.1–1 mol%) to accelerate acylation, as demonstrated in analogous acetamide syntheses .

- Reaction time : Extend reflux duration to 6–8 hours for challenging substrates, monitoring via TLC .

Q. How do structural modifications (e.g., fluorine substitution) influence physicochemical properties?

- Methodological Answer : Fluorine atoms enhance electronegativity, increasing metabolic stability and altering lipophilicity. Compare with pesticidal acetamides (e.g., alachlor, pretilachlor), where chloro and methoxy substituents modulate bioactivity. Computational modeling (e.g., DFT) can predict substituent effects on solubility and reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.